molecular formula C7H6BrF B2525172 5-Bromo-2-fluorotoluene (Methyl D3) CAS No. 1349716-22-8

5-Bromo-2-fluorotoluene (Methyl D3)

Cat. No. B2525172
M. Wt: 192.046
InChI Key: VXKYOKPNAXNAFU-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-fluorotoluene (Methyl D3) is a chemical compound with the molecular formula C7H6BrF . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluorotoluene (Methyl D3) consists of a benzene ring with a bromine (Br), a fluorine (F), and a methyl (CH3) group attached . The molecular weight of this compound is 189.03 g/mol .


Physical And Chemical Properties Analysis

5-Bromo-2-fluorotoluene (Methyl D3) is a liquid at 20 degrees Celsius . It has a molecular weight of 189.03 g/mol . The compound should be stored under inert gas and is sensitive to air .

Safety And Hazards

5-Bromo-2-fluorotoluene (Methyl D3) is classified as a combustible liquid, and it may cause skin and eye irritation, as well as respiratory irritation . It should be handled with appropriate personal protective equipment, and any spills or residues should be disposed of in accordance with local regulations .

properties

IUPAC Name

4-bromo-1-fluoro-2-(trideuteriomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKYOKPNAXNAFU-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluorotoluene (Methyl D3)

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